molecular formula C20H17ClN4O3S B2636829 1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1005293-63-9

1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2636829
CAS No.: 1005293-63-9
M. Wt: 428.89
InChI Key: UIYUAEBEOISSHL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 4-chlorophenyl group at position 1 and a 3,5-dimethoxybenzylthio substituent at position 5. Pyrazolo[3,4-d]pyrimidinones are purine analogs with demonstrated pharmacological relevance, including antitumor, antiviral, and enzyme-inhibitory activities .

Properties

IUPAC Name

1-(4-chlorophenyl)-6-[(3,5-dimethoxyphenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-27-15-7-12(8-16(9-15)28-2)11-29-20-23-18-17(19(26)24-20)10-22-25(18)14-5-3-13(21)4-6-14/h3-10H,11H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYUAEBEOISSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and its potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that include the formation of the pyrazole ring followed by substitutions at various positions. The specific compound under discussion can be synthesized through a reaction involving 4-chlorobenzyl and 3,5-dimethoxybenzyl thio derivatives, leading to the formation of the desired pyrazolo[3,4-d]pyrimidine structure.

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit antitumor properties. A study highlighted that compounds with similar structures demonstrated potent inhibitory activity against various cancer cell lines, including glioblastoma. For instance, a related compound was shown to inhibit AKT2/PKBβ kinase activity, which is crucial in oncogenic signaling pathways. This inhibition correlated with reduced tumor cell viability in vitro and decreased neurosphere formation in patient-derived glioma stem cells .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. The specific compound may exert similar effects, contributing to its therapeutic potential in treating inflammatory diseases .

Antibacterial Activity

The antibacterial properties of pyrazolo[3,4-d]pyrimidines have also been documented. Studies reveal that certain derivatives can inhibit bacterial growth effectively against Gram-positive and Gram-negative strains. The mechanism often involves interference with bacterial DNA synthesis or protein functions .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Key factors influencing activity include:

  • Substituents on the aromatic rings : Electron-withdrawing or electron-donating groups can significantly affect potency.
  • Positioning of functional groups : The orientation of methoxy and thio groups impacts the binding affinity to biological targets.

A detailed analysis of various derivatives has shown that modifications at specific positions can enhance selectivity and reduce toxicity towards non-cancerous cells while maintaining efficacy against tumor cells .

Case Studies

  • Glioblastoma Inhibition : A specific derivative was tested against glioblastoma cell lines and demonstrated an EC50 value indicating potent cytotoxicity while sparing normal cells. This suggests a favorable therapeutic index for potential clinical applications .
  • Inflammation Models : In vivo studies using animal models showed that compounds similar to this compound significantly reduced markers of inflammation when administered during induced inflammatory responses .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound has been investigated for its potential as an anticancer agent. Studies indicate that it may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds have shown effectiveness against various cancer types by targeting the monopolar spindle 1 (Mps1) kinase, which is crucial for cell division in cancer cells .
  • Anti-inflammatory Properties
    • Research has indicated that derivatives of this compound can exhibit anti-inflammatory effects by modulating pathways associated with inflammation. This includes inhibition of phosphodiesterases, which play a role in inflammatory responses .
  • Neurological Applications
    • There is emerging evidence that compounds with similar structures may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases. They may act on serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions .

Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, a derivative of pyrazolo[3,4-d]pyrimidine was tested against triple-negative breast cancer cells. The results showed that the compound inhibited cell growth and induced apoptosis through Mps1 inhibition .

Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of similar compounds revealed that they significantly reduced pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications for conditions like rheumatoid arthritis and other inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with analogs sharing the pyrazolo[3,4-d]pyrimidinone core but differing in substituents at positions 1 and 6. Key parameters include synthetic yield, purity, and substituent effects on physicochemical properties.

Pharmacological Implications

  • 4-Chlorophenyl vs. 2-Chlorophenyl : The target compound’s 4-chlorophenyl group (vs. 15a ’s 2-chlorophenyl) may optimize steric interactions with target enzymes like aldehyde dehydrogenase (ALDH1A), as para-substituted aromatics often exhibit better binding .
  • Methoxy Groups : The 3,5-dimethoxybenzylthio substituent could reduce metabolic degradation compared to thioethers with electron-deficient groups (e.g., 15c ’s 3-fluorobenzylthio), as methoxy groups resist oxidative cleavage .

Research Findings and Data

Structural Characterization

  • NMR/MS Consistency: Analogs like 15c and 13g confirm that pyrazolo[3,4-d]pyrimidinones exhibit distinct $ ^1H $-NMR signals for aromatic protons (δ 7.3–8.2 ppm) and thioether methylenes (δ 3.8–4.2 ppm) . The target compound’s 3,5-dimethoxy groups would likely show singlets near δ 3.8 ppm.
  • Purity Trends : Fluorinated derivatives consistently achieve >95% HPLC purity, whereas alkylated or hydroxylated analogs (e.g., 143 ) lack reported purity data .

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